7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione
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Overview
Description
7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione is a spiro compound characterized by a unique structure that includes a spiro junction between a cyclohexanone ring and a pyrimidine-trione ring . This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione typically involves the Diels-Alder reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene (arylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones in the presence of l-proline . This reaction proceeds regioselectively and leads to the formation of the desired spiro compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis of terpenyl-substituted dioxaspiro-[5.5]undecane-1,5,9-triones by the l-proline catalyzed three-component Knoevenagel-Diels-Alder reaction of diterpenoid enone, aldehyde, and Meldrum’s acid has been proposed .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include primary amines, formaldehyde, and l-proline . The reactions typically occur under heating conditions in boiling ethanol .
Major Products: The major products formed from these reactions include 7-alkyl derivatives and other spirocyclic compounds .
Scientific Research Applications
7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione has several scientific research applications. These compounds have been investigated for their potential as γ-aminobutyric acid type A receptor (GABAAR) antagonists . Additionally, the compound’s unique structure makes it a valuable tool in structural chemistry studies .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 3,9-diazaspiro[5.5]undecane derivatives and 2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones .
Uniqueness: What sets 7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione apart is its specific substitution pattern and the presence of a methyl group at the 7th position, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
67196-32-1 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
11-methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione |
InChI |
InChI=1S/C10H14N2O3/c1-6-4-2-3-5-10(6)7(13)11-9(15)12-8(10)14/h6H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI Key |
MOJQTXMYIYJFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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